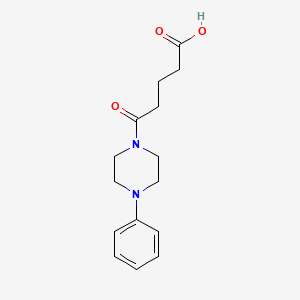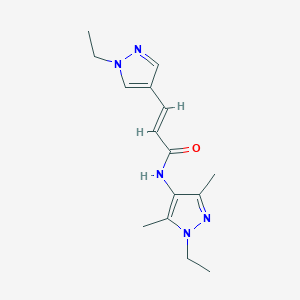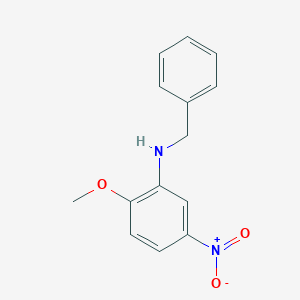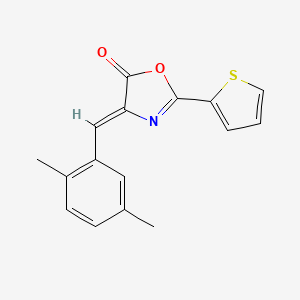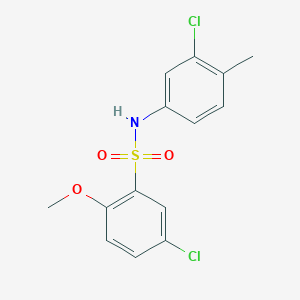![molecular formula C18H16N2OS B5749455 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide](/img/structure/B5749455.png)
2-[(2-aminophenyl)thio]-N-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-aminophenyl)thio]-N-1-naphthylacetamide, also known as ANA, is a chemical compound that has been extensively studied for its potential in various scientific fields. ANA is a member of the thioamide family and has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide is not fully understood. However, it has been suggested that 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide may exert its biological activities by binding to specific targets in cells, such as enzymes or receptors. Additionally, 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide may modulate the activity of various signaling pathways, leading to its observed biological effects.
Biochemical and Physiological Effects:
2-[(2-aminophenyl)thio]-N-1-naphthylacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide has also been found to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-aminophenyl)thio]-N-1-naphthylacetamide has several advantages for use in lab experiments. It is readily available and can be synthesized using simple methods. Additionally, 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide exhibits a wide range of biological activities, making it a versatile compound for use in various experimental settings. However, 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide also has limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
There are several future directions for research involving 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide. One potential area of research is the development of 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide may be studied further as a fluorescent probe for the detection of metal ions. Further studies may also be conducted to elucidate the mechanism of action of 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide and to identify its specific targets in cells. Finally, the synthesis of new analogs of 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide may be explored to optimize its biological activity and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide involves the reaction between 2-naphthylamine and 2-chloro-N-(2-thienyl)acetamide in the presence of a base. The reaction results in the formation of 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide as a yellow solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-[(2-aminophenyl)thio]-N-1-naphthylacetamide has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs. Additionally, 2-[(2-aminophenyl)thio]-N-1-naphthylacetamide has been studied for its potential as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c19-15-9-3-4-11-17(15)22-12-18(21)20-16-10-5-7-13-6-1-2-8-14(13)16/h1-11H,12,19H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPAOGUFYLVVGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644609 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5749380.png)

![4-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5749413.png)
![4-{[1-(4-methoxybenzoyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5749414.png)
![N-(4-chlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5749419.png)
![1-(cyclopentylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5749422.png)
![4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5749435.png)
